N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)19-12)17(21)18(22)20(2)13-8-4-3-5-9-13/h3-11,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCLNHXGDBJILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves the condensation of 2-methyl-1H-indole-3-carboxaldehyde with N-methyl-N-phenylacetamide under acidic or basic conditions. The reaction is often catalyzed by a suitable acid or base, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide has been investigated for its anticancer properties. Several studies have reported its efficacy against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A-431 | <10 | High |
| OVCAR-8 | 85.26 | Moderate |
| NCI-H460 | 75.99 | Moderate |
These findings suggest that the compound exhibits potent anticancer activity, particularly against epidermoid carcinoma cells (A-431) and moderate effects against ovarian and lung cancer cell lines .
Neuroprotective Effects
Research has also focused on the neuroprotective potential of this compound, particularly in models of neurodegeneration.
Case Study: Anticonvulsant Activity
In a study assessing the anticonvulsant properties of related compounds, it was found that this compound significantly reduced seizure frequency in picrotoxin-induced models, indicating potential use in treating epilepsy and other seizure disorders .
Anti-inflammatory Properties
The anti-inflammatory capabilities of the compound have been documented, showing promise in modulating inflammatory responses.
Data on Cytokine Inhibition
In cellular models, the compound demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β, suggesting its role in mitigating inflammation:
| Activity Type | Cell Line/Model | IC50 (µM) |
|---|---|---|
| Anti-inflammatory | J774A.1 cells | 10 |
This inhibition indicates potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The N-phenyl group in the target compound introduces significant steric bulk compared to smaller substituents like cyclopropyl or ethyl .
- Lipophilicity : N-Ethyl and N-cyclopropyl analogs exhibit lower molecular weights but higher LogP values, suggesting improved membrane permeability .
Physicochemical and Analytical Data Comparison
Spectroscopic Data :
- ¹H NMR : Indole protons in the target compound resonate at δ ~7.0–7.5 ppm, while N-phenyl protons appear at δ ~7.3–7.6 ppm. Nitro-substituted analogs show deshielded aromatic protons (δ ~8.0–8.5 ppm) due to electron-withdrawing effects .
- IR : The carbonyl stretch (C=O) of the acetamide group is observed at ~1680–1700 cm⁻¹ across analogs .
Chromatographic Purity :
Implications for Drug Design
- Bioactivity : Fluorinated and heterocyclic analogs (e.g., ) show promise in targeting kinase and protease enzymes due to enhanced electronic and steric complementarity .
- Metabolic Stability : Bulkier substituents (e.g., N-phenyl) may reduce metabolic clearance compared to smaller groups (e.g., N-ethyl) .
Biological Activity
N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indole core, which is known for its biological significance. The compound has the following structural formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 296.34 g/mol |
| CAS Number | Not available |
The mechanism of action for this compound involves interactions with specific molecular targets, particularly proteins and enzymes involved in cell signaling and apoptosis. Research indicates that this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This effect is primarily mediated through the activation of caspase pathways, particularly caspase-8, while having a lesser impact on caspase-9 .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. For instance:
- Cytotoxicity : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it displayed an IC50 value of 10.56 μM against HepG2 liver cancer cells, indicating its potential as a therapeutic agent .
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 10.56 ± 1.14 |
| HeLa | 17.65 ± 1.54 |
The presence of substituents on the indole ring affects its activity; for instance, modifications on the N-phenyl ring can enhance its antiproliferative properties .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties, showing effectiveness against various pathogens. In particular, studies have indicated that it possesses significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting robust antibacterial effects .
Case Studies and Research Findings
Several research studies provide insights into the biological activity of this compound:
- Caspase Activation : One study reported that treatment with this compound led to a dose-dependent increase in caspase activity in HepG2 cells, confirming its role in inducing apoptosis through the extrinsic pathway .
- Structural Modifications : Research exploring various derivatives highlighted that modifications at specific positions on the indole ring significantly influenced biological activity, underscoring the importance of structure–activity relationships (SAR) in drug design .
Q & A
Q. What are the optimal synthetic routes for N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide, and how can reaction conditions be systematically optimized?
The synthesis typically involves multi-step reactions, including indole core formation, amide coupling, and oxidation. Key steps may resemble those for analogous indole-acetamides, such as using carbodiimides (e.g., EDC/HOBt) for amide bond formation and controlling temperature (60–80°C) to minimize side reactions . Parameters like solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., palladium for cross-coupling) should be tested via Design of Experiments (DoE) to maximize yield and purity. Reaction progress can be monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and ensuring purity?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms structural integrity, particularly verifying the indole C3 substitution and acetamide methyl groups . High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (e.g., expected m/z ~308.13 for C₁₈H₁₇N₂O₂). Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and stability under varying pH/temperature conditions?
Density Functional Theory (DFT) calculations model electron density distribution to identify reactive sites (e.g., the oxo-acetamide moiety). Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C, followed by HPLC quantification of degradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data, such as inconsistent IC₅₀ values across cell lines?
Discrepancies may arise from differences in cell permeability or assay conditions. Normalize data using a reference inhibitor (e.g., staurosporine for kinase assays) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability). Cross-test in isogenic cell lines to isolate target-specific effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for target enzymes?
Synthesize analogs with modifications to the indole (e.g., halogenation at C5) or acetamide (e.g., N-cyclopropyl substitution). Test against a panel of related enzymes (e.g., kinases, cytochrome P450 isoforms) to map selectivity. Molecular docking (e.g., AutoDock Vina) identifies key binding interactions, such as hydrogen bonds with the oxo group .
Q. What experimental approaches elucidate the compound’s mechanism of action when proteomic data suggests off-target effects?
Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify off-target proteins. Validate via siRNA knockdown or CRISPR-Cas9 gene editing in relevant models. Concurrently, perform transcriptomic profiling (RNA-seq) to map downstream pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
